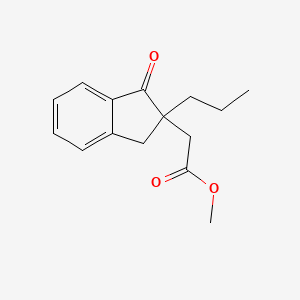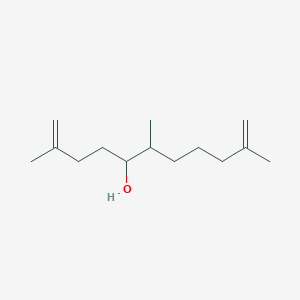
2,6,10-Trimethylundeca-1,10-dien-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethylundeca-1,10-dien-5-OL is an organic compound with the molecular formula C14H26O. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as alcohols and ethers .
Vorbereitungsmethoden
Currently, there are no specific publicly reported methods for the preparation of 2,6,10-Trimethylundeca-1,10-dien-5-OL . it can be synthesized through general organic synthesis reactions such as alkylation or hydrogenation . Industrial production methods may involve similar synthetic routes, but detailed procedures are not widely available.
Analyse Chemischer Reaktionen
2,6,10-Trimethylundeca-1,10-dien-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethylundeca-1,10-dien-5-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the fragrance industry due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethylundeca-1,10-dien-5-OL involves its interaction with specific molecular targets and pathways. In the context of pheromonal communication, it acts as a chemical signal that triggers behavioral responses in insects . The exact molecular targets and pathways involved in its effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,6,10-Trimethylundeca-1,10-dien-5-OL can be compared with other similar compounds such as:
2,6,10-Trimethyl-5,9-undecadien-1-ol: This compound has a similar structure but differs in the position of the double bonds.
2,6,10-Trimethyl-5,9-undecadienal: This compound is an aldehyde derivative and has different chemical properties and applications
Eigenschaften
CAS-Nummer |
674778-42-8 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
2,6,10-trimethylundeca-1,10-dien-5-ol |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-13(5)14(15)10-9-12(3)4/h13-15H,1,3,6-10H2,2,4-5H3 |
InChI-Schlüssel |
LWUVEHKWUXBQCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=C)C)C(CCC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


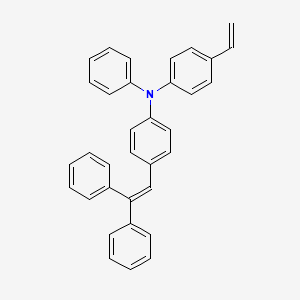
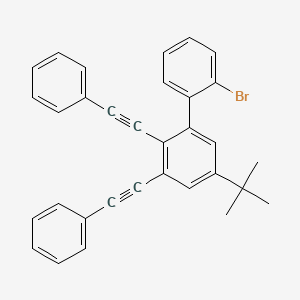
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
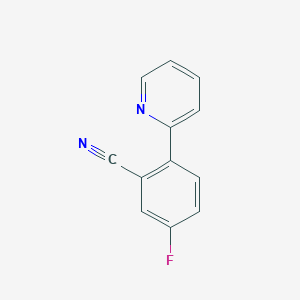

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
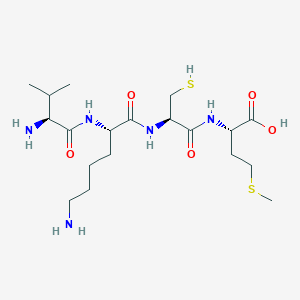
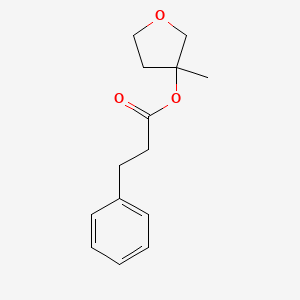
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)


